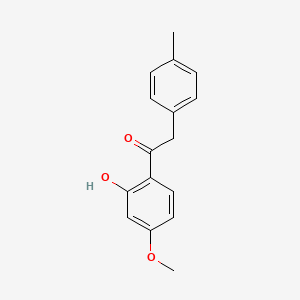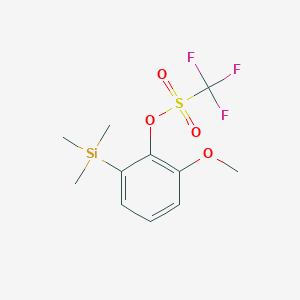
Oct-7-enylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oct-7-enylbenzene: , also known as 1-phenyl-1-heptene, is a chemical compound with the molecular formula C14H18. This unsaturated hydrocarbon is a colorless liquid with a sweet floral odor. It finds extensive applications in various industries due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : Oct-7-enylbenzene can be synthesized through a Grignard reaction. This involves reacting an alkenyl halide with metal magnesium to form a Grignard reagent, which is then reacted with a benzyl halide derivative . The reaction typically requires an organic solvent and is carried out under an inert atmosphere to prevent the Grignard reagent from reacting with moisture or oxygen.
Industrial Production Methods: : In industrial settings, the synthesis of this compound often involves large-scale Grignard reactions. The process is optimized for high yields, selectivity, and purity. Continuous addition of reactants and removal of products can enhance the efficiency of the reaction .
Analyse Des Réactions Chimiques
Types of Reactions: : Oct-7-enylbenzene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: It can be reduced to form saturated hydrocarbons.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is commonly employed.
Substitution: Reagents like bromine, nitric acid, and sulfuric acid are used under controlled conditions.
Major Products Formed
Oxidation: Formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
Chemistry: : Oct-7-enylbenzene is used as a precursor in the synthesis of various organic compounds. Its reactivity makes it valuable in the development of new materials and chemical intermediates.
Biology and Medicine:
Industry: : In the industrial sector, this compound is used in the production of fragrances, flavors, and other specialty chemicals. Its sweet floral odor makes it a valuable component in the formulation of perfumes and scented products.
Mécanisme D'action
The mechanism of action of oct-7-enylbenzene involves its interaction with various molecular targets and pathways. As an unsaturated hydrocarbon, it can participate in electrophilic addition reactions, where the double bond reacts with electrophiles to form new chemical bonds. This reactivity is crucial for its role in synthetic chemistry and industrial applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Styrene: Another unsaturated hydrocarbon with a similar structure but with a vinyl group instead of an alkenyl group.
Phenylpropene: Similar structure but with a shorter carbon chain.
Phenylbutene: Similar structure but with a different position of the double bond.
Uniqueness: : Oct-7-enylbenzene’s unique combination of a phenyl group and a heptene chain gives it distinct chemical properties, such as its sweet floral odor and reactivity in various chemical reactions. This makes it valuable in specific industrial and research applications.
Propriétés
IUPAC Name |
oct-7-enylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20/c1-2-3-4-5-6-8-11-14-12-9-7-10-13-14/h2,7,9-10,12-13H,1,3-6,8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMCRBWCTSVDCGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














